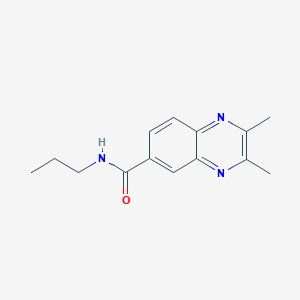![molecular formula C14H20N2O2 B7510823 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7510823.png)
1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one, also known as MPO, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MPO is a heterocyclic compound that belongs to the pyridine family and has a molecular formula of C14H19N2O2.
作用機序
The mechanism of action of 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in the breakdown of extracellular matrix proteins. 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has also been shown to inhibit the activity of cyclooxygenase (COX) enzymes, which are involved in the production of inflammatory mediators. In addition, 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has been shown to modulate the activity of various signaling pathways such as the nuclear factor-kappa B (NF-κB) pathway.
Biochemical and Physiological Effects:
1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has been shown to have various biochemical and physiological effects. In vitro studies have shown that 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one inhibits the proliferation of various cancer cell lines and induces apoptosis. 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has also been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. In vivo studies have shown that 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has anti-tumor and anti-inflammatory effects. 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has also been shown to improve cognitive function in animal models of Alzheimer's disease.
実験室実験の利点と制限
1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has several advantages for lab experiments. 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one is a stable and readily available compound that can be easily synthesized in large quantities. 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one is also soluble in various solvents, making it easy to handle in experiments. However, 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has some limitations for lab experiments. 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one is a relatively new compound, and its mechanism of action is not fully understood. 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one also has limited bioavailability, which may limit its use in vivo.
将来の方向性
There are several future directions for the study of 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one. One direction is to further investigate the mechanism of action of 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one and its potential targets. Another direction is to optimize the synthesis method of 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one to improve its yield and purity. In addition, further studies are needed to evaluate the toxicity and pharmacokinetics of 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one in vivo. Finally, the potential applications of 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one in other fields such as material science and catalysis should be further explored.
Conclusion:
In conclusion, 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one is a promising compound that has potential applications in various fields such as medicinal chemistry, material science, and catalysis. The synthesis method of 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has been optimized to obtain high yields and purity. The mechanism of action of 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one involves the inhibition of various enzymes and signaling pathways. 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has several advantages for lab experiments, but also has some limitations. Further studies are needed to fully understand the potential of 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one and its applications in various fields.
合成法
The synthesis of 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one involves the condensation reaction between 2-acetylpyridine and 2-methylpiperidine, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification and isolation steps. This synthesis method has been optimized to obtain high yields and purity of 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one.
科学的研究の応用
1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has been extensively studied for its potential applications in various fields such as medicinal chemistry, material science, and catalysis. In medicinal chemistry, 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has shown promising results as an anti-tumor agent, anti-inflammatory agent, and anti-viral agent. 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In material science, 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has been used as a building block for the synthesis of novel materials with unique properties. In catalysis, 1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one has been used as a catalyst for various chemical reactions.
特性
IUPAC Name |
1-[3-(2-methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-12-6-2-5-10-16(12)14(18)8-11-15-9-4-3-7-13(15)17/h3-4,7,9,12H,2,5-6,8,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRGDECXDQRLLCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCN1C(=O)CCN2C=CC=CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Methylpiperidin-1-yl)-3-oxopropyl]pyridin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[(3-chlorophenyl)methyl]-1-methyl-2-oxopyridine-4-carboxamide](/img/structure/B7510754.png)
![N-[(3,4-dimethylphenyl)imino-diphenyl-lambda5-phosphanyl]pyridin-3-amine](/img/structure/B7510767.png)




![1-[3-(Azepan-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7510798.png)
![N,2,2-trimethyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]propanamide](/img/structure/B7510804.png)
![(3,4-Dimethylphenyl)-[3-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]methanone](/img/structure/B7510809.png)
![3-[2-(2,3-Dihydroindol-1-yl)ethyl]-5,5-dimethylimidazolidine-2,4-dione](/img/structure/B7510816.png)

![2-[benzenesulfonyl(methyl)amino]-N,N-diethylacetamide](/img/structure/B7510835.png)